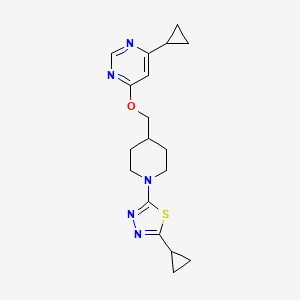

2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-cyclopropyl-5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5OS/c1-2-13(1)15-9-16(20-11-19-15)24-10-12-5-7-23(8-6-12)18-22-21-17(25-18)14-3-4-14/h9,11-14H,1-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIONDCEGLJDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=C(S4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Molecular Formula: C20H25N5O

Molecular Weight: 351.4 g/mol

CAS Number: 2310017-01-5

The compound features a thiadiazole ring, a piperidine moiety, and a pyrimidine derivative, which contribute to its diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. In studies involving related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis , suggesting potential applications in treating infections caused by these pathogens .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A study on similar compounds demonstrated that they could induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The mechanism often involves the modulation of enzyme activity related to cell proliferation and survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, related thiadiazole derivatives have been shown to inhibit urease and acetylcholinesterase enzymes effectively. The IC50 values for some of these compounds were reported to be as low as 0.63 μM, indicating potent inhibitory effects .

The proposed mechanism of action for this compound involves binding to specific protein targets within cells. This interaction can disrupt normal cellular functions, leading to desired therapeutic outcomes such as reduced bacterial growth or inhibited tumor cell proliferation.

Synthesis and Evaluation

In a recent study, researchers synthesized a series of thiadiazole derivatives similar to our compound and evaluated their biological activities. The synthesis involved multi-step organic reactions starting from readily available precursors. The resulting compounds were subjected to various biological assays to determine their efficacy against different microbial strains and cancer cell lines .

Pharmacological Studies

Another study focused on the pharmacological evaluation of synthesized thiadiazole derivatives. The results indicated that certain compounds demonstrated significant antiplatelet activity in addition to their antimicrobial effects. This broad spectrum of activity suggests that this compound could be a promising candidate for further development in both antimicrobial and anticancer therapies .

科学研究应用

Basic Information

- Molecular Formula: CHNO

- Molecular Weight: 351.4 g/mol

- CAS Number: 2310017-01-5

Structural Characteristics

The compound features a cyclopropyl group, a piperidine moiety, and a thiadiazole ring, contributing to its potential interactions with biological targets. The presence of the pyrimidine derivative enhances its pharmacological profile.

Medicinal Chemistry

The compound shows promise as a lead candidate for developing new pharmaceuticals due to its potential antitumor , antimicrobial , and anti-inflammatory properties. Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including:

- Anticancer Activity: Compounds containing thiadiazole rings have been shown to possess antitumor effects against various cancer cell lines, including human breast and liver cancer cells .

- Antimicrobial Properties: Thiadiazole derivatives are known for their antibacterial and antifungal activities, making them candidates for treating infections .

Research has demonstrated that compounds similar to 2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole can inhibit various enzymes involved in disease processes:

- α-Glucosidase Inhibition: Some derivatives have shown high inhibitory activity against α-glucosidase, which is crucial for managing diabetes by controlling blood sugar levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can lead to the optimization of its biological activity. Modifications in the thiadiazole and piperidine portions can enhance potency and selectivity against specific targets. For instance, certain substitutions have been linked to increased antitumor efficacy .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxicity of novel thiadiazole derivatives, one compound demonstrated an IC value of 2.94 µM against human hepatocellular carcinoma cells. This highlights the potential of thiadiazole-containing compounds in cancer therapy .

Case Study 2: Enzyme Inhibition

A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit α-glucosidase. One derivative exhibited an IC value significantly lower than that of the reference drug acarbose, indicating enhanced efficacy in managing diabetes .

常见问题

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic condensation. Key steps include:

- Cyclopropane introduction: Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., N₂) to avoid side reactions .

- Piperidine-thiadiazole coupling: Refluxing intermediates in ethanol or DMF with catalytic acids (e.g., HCl) ensures regioselectivity. For example, refluxing 5-(4-hydroxymethylpiperidin-1-yl)-1,3,4-thiadiazole with 6-cyclopropylpyrimidin-4-ol in ethanol at 80°C for 6 hours achieves a 65–75% yield .

- Purification: Recrystallization from DMF-EtOH (1:1) removes unreacted starting materials .

Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Cyclopropane addition | THF | 25 | Pd(PPh₃)₄ | 82 | 95 | |

| Piperidine coupling | Ethanol | 80 | HCl | 70 | 98 | |

| Final cyclization | DMF | 120 | None | 68 | 97 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer:

- 1H/13C NMR: Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm), piperidine methylene (δ 3.2–3.8 ppm), and thiadiazole protons (δ 8.1–8.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- HPLC: Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (40:60 to 90:10 over 20 min) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS): Confirm molecular ions ([M+H]+) with <2 ppm error .

Q. What are the key structure-activity relationship (SAR) considerations for modifying this compound?

Methodological Answer:

- Cyclopropyl groups: Enhance metabolic stability by reducing oxidative metabolism in hepatic microsomes. Replace with bulkier substituents (e.g., tert-butyl) to test steric effects on target binding .

- Piperidine linker: Shorten or extend the methylene spacer to modulate flexibility and target engagement. For example, replacing –CH₂– with –CH₂CH₂– reduces conformational strain .

- Thiadiazole core: Substitute sulfur with oxygen (to form oxadiazole) and compare bioactivity to evaluate electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Verify compound purity: Use orthogonal methods (HPLC, NMR, elemental analysis) to exclude impurities as confounding factors. For example, a 2% impurity in batch synthesis could falsely inflate IC₅₀ values .

- Standardize assays: Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation). If discrepancies persist, conduct target engagement assays (e.g., SPR, ITC) to confirm binding kinetics .

- Statistical rigor: Apply multivariate regression to account for variables like cell line heterogeneity or solvent effects (e.g., DMSO >1% may inhibit enzymes) .

Q. What computational modeling approaches predict the compound’s binding interactions with targets?

Methodological Answer:

- Docking studies: Use AutoDock Vina with AMBER force fields to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the thiadiazole core and catalytic lysine residues .

- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine linker in aqueous vs. membrane-bound states .

- QSAR models: Train models on analogs with known IC₅₀ values (e.g., pyrimidine-thiadiazole hybrids) to prioritize synthetic targets .

Q. What strategies optimize the compound’s stability during in vitro assays?

Methodological Answer:

- pH stability: Conduct accelerated degradation studies (40°C, 75% RH) in buffers ranging from pH 1.2 (simulated gastric fluid) to 8.0 (intestinal). Use UPLC-MS to identify degradation products (e.g., hydrolysis of cyclopropane) .

- Light sensitivity: Store solutions in amber vials under argon. Add antioxidants (0.1% BHT) to prevent radical-mediated decomposition .

- Lyophilization: For long-term storage, lyophilize with 5% trehalose to maintain crystallinity and prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。